molecular formula C14H13FO2 B8280611 5-Benzyloxy-2-fluoro-4-methylphenol

5-Benzyloxy-2-fluoro-4-methylphenol

Cat. No. B8280611
M. Wt: 232.25 g/mol
InChI Key: MQZAJDNVSWBAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyloxy-2-fluoro-4-methylphenol is a useful research compound. Its molecular formula is C14H13FO2 and its molecular weight is 232.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzyloxy-2-fluoro-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxy-2-fluoro-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Benzyloxy-2-fluoro-4-methylphenol

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

2-fluoro-4-methyl-5-phenylmethoxyphenol

InChI

InChI=1S/C14H13FO2/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3

InChI Key

MQZAJDNVSWBAST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CC=CC=C2)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting material 5-benzyloxy-2-fluoro-4-methylphenol, was obtained by adding a solution of sodium nitrite (1.68 g, 24mmol) in water (3.5 ml), dropwise, to a solution of 5-benzyloxy-2-fluoro-4-methylaniline (4.7 g, 20 mmol) in acetic acid (82 ml) and 70% sulphuric acid (3.15 ml) cooled at 10° C. The mixture was stirred vigorously for 20 minutes, then a solution of copper(II)nitrate trihydrate (481 g, 2 mol) in water (790 ml) was added, followed by copper(II)oxide (3 g, 19 mmol). After stirring for 3 hours, the mixture was extracted with ethyl acetate. The organic layer was washed with water and then brine, dried (MgSO4) and the solvent evaporated. The resulting oil was purified by flash chromatography using petroleum ether/ether (85/15) as eluent to give 5-benzyloxy-2-fluoro-4-methylphenol as an orange oil (1.25 g, 27%).
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
82 mL
Type
solvent
Reaction Step Two
Quantity
3.15 mL
Type
solvent
Reaction Step Two
Name
Quantity
790 mL
Type
solvent
Reaction Step Three
Quantity
481 g
Type
catalyst
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four

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